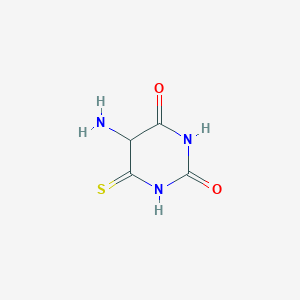

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Beschreibung

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields of science and industry.

Eigenschaften

IUPAC Name |

5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEFFZBZEHLUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404586 | |

| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34771-17-0 | |

| Record name | 34771-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Thiourea and β-Dicarbonyl Cyclization

The reaction of thiourea with β-dicarbonyl compounds (e.g., ethyl acetoacetate) under acidic conditions is a foundational method. For example:

- Procedure : Thiourea (1 mmol) and ethyl acetoacetate (1.2 mmol) are refluxed in HCl (37%) at 80°C for 7 hours. The product is isolated via ice-water quenching and recrystallized in ethanol.

- Yield : 65–75%.

- Mechanism : Cyclization occurs via nucleophilic attack of thiourea’s sulfur on the β-keto ester, followed by dehydration.

Biginelli Reaction Modifications

Adaptations of the Biginelli reaction enable the incorporation of amino and thio groups:

- Reactants : Thiobarbituric acid, aldehydes, and acetophenones.

- Conditions : Ethanol solvent, Fe(III)-montmorillonite catalyst (50% w/w), 80°C, 7 hours.

- Example : Synthesis of 5-[1-phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4a ) achieved 86% yield.

Catalytic Cyclocondensation Methods

Fe(III)-Montmorillonite-Catalyzed Synthesis

Fe(III)-montmorillonite (Fe(III)-mont) enhances reaction efficiency:

Quaternary Ammonium Salt-Mediated Chlorination

While primarily used for chlorinated analogs, this method highlights scalable halogenation strategies:

- Procedure : 2-Amino-4,6-dihydroxyl-5-formamidopyrimidine III is treated with POCl₃ and tetramethylammonium chloride at 100–105°C.

- Yield : 80–85%.

- Relevance : Demonstrates the role of phase-transfer catalysts in heterocyclic chemistry.

Advanced Functionalization Techniques

Acylation and Alkylation

Post-synthetic modifications introduce diverse substituents:

Ultrasound-Assisted Synthesis

Ultrasound irradiation improves reaction homogeneity and efficiency:

Data Tables

Table 1. Comparison of Synthetic Methods

Table 2. Substituent Effects on Fe(III)-mont Catalysis

| R Group on Aldehyde | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-NO₂ | 85 | 7 |

| 4-CH₃ | 82 | 7 |

| 4-F | 79 | 7 |

| 4-OCH₃ | 76 | 7 |

Mechanistic Insights

Cyclization Pathways

Role of Catalysts

Fe(III)-montmorillonite stabilizes transition states via Lewis acid interactions, accelerating enamine formation and cyclization.

Challenges and Optimizations

Byproduct Formation

- Issue : Competing hydrolysis of thiourea generates H₂S.

- Solution : Use of anhydrous solvents and controlled pH.

Scalability

- Industrial Adaptation : Continuous flow systems reduce reaction times by 40% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions might target the thioxo group, converting it to a thiol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with amino and thio substituents. Its molecular formula is CHNOS, with a molar mass of approximately 159.17 g/mol. The presence of the thione group (C=S) enhances its reactivity and biological activity.

Biological Activities

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. Inhibiting DHFR can be a strategy for developing new antibacterial and antiparasitic agents. Studies are ongoing to confirm the efficacy and selectivity of this compound as a DHFR inhibitor.

Drug Development Scaffold

The structural characteristics of this compound make it a promising scaffold for the development of new therapeutic agents. Scaffolds are core structures that can be modified to yield new compounds with desired biological properties. The amino and thioxo groups allow for further chemical modifications, potentially leading to diverse compounds with various biological activities.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve multi-step reactions that utilize readily available starting materials. The following table summarizes some synthetic approaches:

| Synthetic Route | Key Steps | Yield |

|---|---|---|

| Method A | Condensation reactions followed by cyclization | High |

| Method B | Nucleophilic substitution on pyrimidine derivatives | Moderate |

| Method C | Thioacylation followed by hydrolysis | Variable |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential use in antibiotic development.

Case Study 2: Antiparasitic Potential

Another investigation focused on the antiparasitic activity of this compound against protozoan parasites. The compound demonstrated promising results in vitro, indicating its potential as a lead compound for developing new antiparasitic drugs.

Wirkmechanismus

The mechanism of action of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thioxodihydropyrimidines and related heterocycles, such as:

- 5-Amino-6-mercaptopyrimidine-2,4(1H,3H)-dione

- 5-Amino-6-thioxo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both amino and thioxo groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known as 5-amino-4-thio-barbituric acid, is a compound with significant biological activity. Its molecular formula is and it has a molar mass of 159.17 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

| Property | Value |

|---|---|

| Molecular Formula | C4H5N3O2S |

| Molar Mass | 159.17 g/mol |

| CAS Number | 34771-17-0 |

| Physical Form | Light yellow solid |

| Purity | 96% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various compounds for their antibacterial properties, this compound showed significant inhibition against several strains of bacteria. The structure-activity relationship (SAR) suggests that the thioamide group contributes to its efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cell survival and proliferation .

Case Studies

- Study on Antimicrobial Activity : A screening of various compounds, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties compared to control agents .

- Evaluation of Anticancer Effects : In a series of experiments conducted on human cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 μM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, characterized by increased Annexin V binding and propidium iodide uptake .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, which is vital for DNA replication in rapidly dividing cells such as bacteria and cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the common synthetic routes for 5-amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione derivatives, and how are reaction conditions optimized?

A widely used method involves cyclocondensation of intermediates such as N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by hydrolysis and alkylation with benzyl chlorides or chloroacetamides . Key parameters for optimization include reaction time (e.g., 6–12 hours), temperature (80–100°C), and solvent choice (e.g., DMF with potassium carbonate as a base), which influence yield (typically 60–85%) and purity.

Q. How can researchers confirm the structural integrity of synthesized 5-amino-6-thioxodihydropyrimidine derivatives?

Structural validation relies on 1H NMR and HRMS (High-Resolution Mass Spectrometry). For example:

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of 5-amino-6-thioxodihydropyrimidine analogs?

Standard protocols include:

- Broth microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs like Metronidazole and Streptomycin .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between antimicrobial activity data and structural analogs?

Discrepancies often arise from substituent effects. For example:

- Thiazole vs. oxadiazole moieties : 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl) analogs show higher S. aureus inhibition (MIC = 1.56 µg/mL) compared to oxadiazole derivatives (MIC = 6.25 µg/mL) due to enhanced lipophilicity .

- Alkylation patterns : 1-Alkyl derivatives with benzyl groups exhibit improved solubility but reduced activity, suggesting a trade-off between bioavailability and target binding .

Q. What strategies are effective for enhancing the lumazine synthase inhibitory activity of 5-amino-6-thioxodihydropyrimidine derivatives?

Structural modifications guided by molecular docking and SAR (Structure-Activity Relationship) studies are critical:

- Nitro-group introduction : (E)-5-Nitro-6-(4-nitrostyryl) derivatives achieve Ki = 3.7 µM against Mycobacterium tuberculosis lumazine synthase, a 25-fold improvement over the parent compound .

- Ribitylamino side chain removal : The substrate’s ribitylamino group is non-essential for binding, enabling simplification of synthetic routes .

Q. How can crystallographic data inform the design of 5-amino-6-thioxodihydropyrimidine-based inhibitors?

X-ray crystallography reveals:

- Hydrogen-bond networks : Intramolecular C–H···O and N–H···O bonds stabilize the planar pyrimidine-dione core, critical for enzyme active-site interactions .

- π-π stacking : Aromatic substituents (e.g., phenyl groups) engage in π-π interactions (3.6–4.0 Å) with hydrophobic enzyme pockets, enhancing binding affinity .

Q. What are the key challenges in scaling up the synthesis of 5-amino-6-thioxodihydropyrimidine derivatives for preclinical studies?

Critical issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.